molecular formula C18H20O5 B4806647 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde

3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4806647
M. Wt: 316.3 g/mol
InChI Key: QTMUTKCXQHFABC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde: is an organic compound with the molecular formula C17H18O4 It is a benzaldehyde derivative characterized by the presence of methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 2-(2-methylphenoxy)ethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-(2-methylphenoxy)ethanol attacks the aldehyde group of 3,5-dimethoxybenzaldehyde, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structural features.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential use in the development of new pharmaceuticals.

    Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.

Industry:

    Material Science: Used in the synthesis of materials with specific properties.

    Polymer Chemistry: Potential use in the development of new polymers with unique characteristics.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    3,5-dimethoxybenzaldehyde: Lacks the phenoxyethoxy group, making it less complex.

    4-methoxybenzaldehyde: Contains only one methoxy group and lacks the phenoxyethoxy group.

    2-(2-methylphenoxy)ethanol: Lacks the aldehyde and methoxy groups.

Uniqueness:

    Structural Complexity: The presence of both methoxy and phenoxyethoxy groups makes 3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde more structurally complex than its similar compounds.

    Versatility: Its unique structure allows it to participate in a wider range of chemical reactions and applications.

Properties

IUPAC Name

3,5-dimethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-13-6-4-5-7-15(13)22-8-9-23-18-16(20-2)10-14(12-19)11-17(18)21-3/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMUTKCXQHFABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2OC)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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